![molecular formula C10H10Cl3NO3 B14178255 [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate CAS No. 3567-31-5](/img/structure/B14178255.png)
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate is a chemical compound with the molecular formula C10H10Cl3NO3. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields such as agriculture, medicine, and industry .
Méthodes De Préparation
The synthesis of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate typically involves the reaction of 2,2-dichloro-1-(3-chlorophenyl)-1,3-propanediol with phosgene or a similar carbonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug development.
Mécanisme D'action
The mechanism of action of [2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate involves its interaction with specific molecular targets. The compound inhibits the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control .
Comparaison Avec Des Composés Similaires
[2,2-Dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate can be compared with other similar compounds, such as:
Chlorpropham: A carbamate ester used as a plant growth regulator and herbicide.
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide used to control pests in agriculture.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamate compounds.
Propriétés
Numéro CAS |
3567-31-5 |
|---|---|
Formule moléculaire |
C10H10Cl3NO3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
[2,2-dichloro-3-(3-chlorophenyl)-3-hydroxypropyl] carbamate |
InChI |
InChI=1S/C10H10Cl3NO3/c11-7-3-1-2-6(4-7)8(15)10(12,13)5-17-9(14)16/h1-4,8,15H,5H2,(H2,14,16) |
Clé InChI |
DJOUUQNBENQHFB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(C(COC(=O)N)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
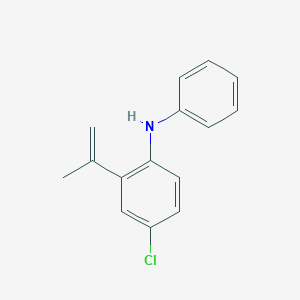
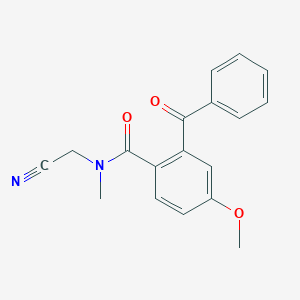
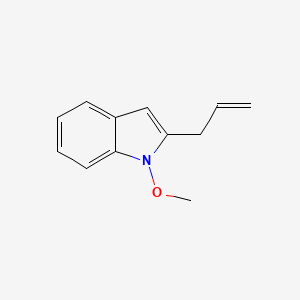
![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
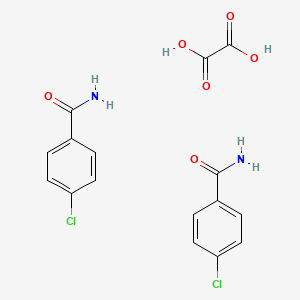
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
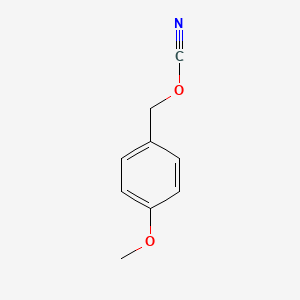


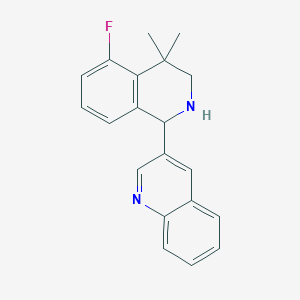
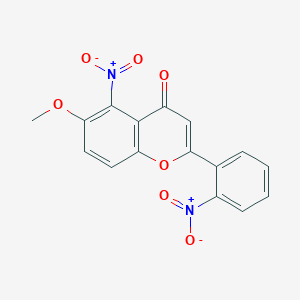
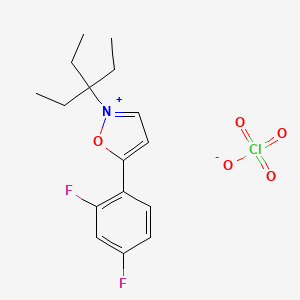
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
